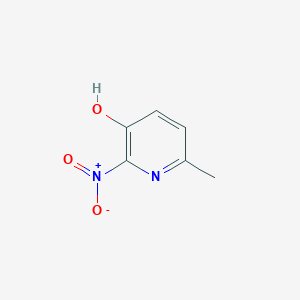

3-Hydroxy-6-methyl-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMGQHIBXUAYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164750 | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-90-2 | |

| Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15128-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL62944A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Hydroxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 3-Hydroxy-6-methyl-2-nitropyridine, a key intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Compound Identification

| Identifier | Value |

| IUPAC Name | 6-methyl-2-nitropyridin-3-ol[1] |

| Synonym | 6-methyl-2-nitropyridin-3-ol[1] |

| CAS Number | 15128-90-2[1] |

| Molecular Formula | C6H6N2O3[1] |

| Molecular Weight | 154.13 g/mol [1] |

| SMILES | CC1=CC=C(O)C(=N1)--INVALID-LINK--=O[1] |

| InChI Key | WZMGQHIBXUAYGS-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | Pale yellow to yellow crystals, powder, or crystalline powder[1][2] |

| Melting Point | 104.5-108.5 °C[1][2] |

| Assay (GC) | ≥98.5%[1][2] |

Synthesis Protocol

The primary method for the synthesis of this compound involves the nitration of 3-hydroxy-6-methylpyridine.

Materials and Reagents

-

3-hydroxy-6-methylpyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Experimental Procedure

The synthesis of this compound can be achieved through the direct nitration of 3-hydroxy-6-methylpyridine.[3] The following protocol is a general procedure:

-

Dissolution: 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) is dissolved in concentrated sulfuric acid (50 mL) and the solution is cooled to 0 °C in an ice bath.[3]

-

Nitration: Fuming nitric acid (50 mL) is added slowly to the cooled solution over a period of 1 hour, ensuring the temperature is maintained.[3]

-

Reaction: The reaction mixture is then stirred at room temperature for 1 hour.[3]

-

Precipitation: The reaction mixture is carefully poured into ice (400 g), leading to the precipitation of the product.[3]

-

Filtration: The precipitate is collected by filtration.[3]

-

Work-up: The resulting solid is dissolved in ethyl acetate, and the organic layer is washed with brine (100 mL).[3]

-

Drying and Evaporation: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[3]

This procedure yields 12.1 g of this compound, which corresponds to a 36.3% yield.[3]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization Data

A variety of analytical techniques are used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR (300 MHz, DMSO-d₆) |

| Chemical Shift (δ) | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H)[3] |

Mass Spectrometry (MS)

| Technique | Result |

| ESI-Q1MS | m/e 153 (M-H)⁺[3] |

Elemental Analysis

| Element | Calculated (%) | Measured (%) |

| C | 46.76 | 46.65[3] |

| H | 3.92 | 3.98[3] |

| N | 18.18 | 18.10[3] |

Theoretical values are for the molecular formula C₆H₆N₃O₃.

Applications

This compound serves as a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[3][4] Its molecular structure and vibrational properties have also been investigated using density functional theory (DFT), indicating its relevance in computational chemistry studies.[3][4]

Logical Relationship Diagram

Caption: Key aspects of this compound research.

References

Spectroscopic Analysis of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Hydroxy-6-methyl-2-nitropyridine (CAS No: 15128-90-2), a key intermediate in synthetic organic chemistry. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.44 | Singlet | - | 3H | -CH₃ |

| 7.52 | Doublet | 8.5 | 1H | Ar-H |

| 7.58 | Doublet | 8.5 | 1H | Ar-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~17.5 | -CH₃ |

| ~126.0 | C-5 |

| ~138.0 | C-4 |

| ~142.0 | C-2 |

| ~150.0 | C-6 |

| ~155.0 | C-3 |

Note: These are predicted values and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data

A detailed vibrational analysis of this compound has been conducted using FT-IR and FT-Raman spectroscopy. The characteristic absorption bands are summarized below. For a comprehensive assignment of all vibrational modes, refer to the work by Karnan et al. (2012).[2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Broad | O-H stretch (Hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600-1475 | Medium-Strong | Aromatic C=C stretch |

| ~1550 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch (-NO₂) |

| ~1300-1000 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 153 | [M-H]⁻ | ESI-Q1MS |

Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol [1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was vortexed to ensure homogeneity and then transferred to a 5 mm NMR tube.

-

Instrumentation: A 300 MHz NMR spectrometer was used for the analysis.

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

-

Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, single crystals of this compound were grown by slow evaporation from an ethanol solution. Alternatively, the spectrum can be recorded using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Negative Ion Mode

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 300 °C

-

Mass Range: 50-200 m/z

-

-

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak.

Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

References

A Technical Guide to the Solubility and Stability of 3-Hydroxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Hydroxy-6-methyl-2-nitropyridine, focusing on its solubility in various solvent systems and its chemical stability under stress conditions. Due to the limited availability of precise quantitative data in the public domain for this specific molecule, this document outlines established, industry-standard experimental protocols for determining these parameters. It presents illustrative data in a structured format to serve as a practical template for researchers. Furthermore, this guide includes detailed workflows and a proposed degradation pathway, visualized through diagrams, to aid in the design and execution of laboratory investigations for this compound and its analogs.

Introduction

This compound (CAS No. 15128-90-2) is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitro group, and a methyl group on the pyridine ring, suggests a unique profile of polarity, hydrogen bonding capability, and chemical reactivity. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, including formulation design, synthesis of derivatives, and ensuring therapeutic efficacy and safety.[1] This guide details the methodologies required to systematically characterize these critical attributes.

Compound Profile:

-

IUPAC Name: 6-methyl-2-nitropyridin-3-ol

-

Molecular Formula: C₆H₆N₂O₃[2]

-

Molecular Weight: 154.12 g/mol [2]

-

Appearance: Yellow fine crystalline powder[1]

-

Melting Point: 106-107 °C[1]

Solubility Profile

Predicted Solubility Characteristics

Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and nitro groups suggests likely solubility in polar organic solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Illustrative Solubility Data

The following table presents a hypothetical but realistic set of solubility data for this compound in a range of common laboratory solvents at ambient temperature (25 °C). This table serves as a template for presenting experimentally derived data.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Polar Aprotic | 20 - 30 |

| Ethyl Acetate | Polar Aprotic | 15 - 25 |

| Acetonitrile | Polar Aprotic | 10 - 20 |

| Toluene | Non-Polar | < 1 |

| Hexane | Non-Polar | < 0.1 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

2.3.1 Materials and Equipment:

-

This compound powder

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control[3]

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

2.3.2 Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[3] The agitation should be sufficient to keep the solid suspended without creating a vortex.[3]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[3] This is done to ensure equilibrium has been reached, which is confirmed when the concentration between sequential time points does not deviate significantly.[3]

-

Sample Processing: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles.[4]

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[5]

Visualization: Solubility Determination Workflow

Caption: General workflow for shake-flask solubility determination.

Stability Profile and Degradation Pathway

Stability testing is crucial for identifying conditions that may lead to the degradation of a compound. A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is developed to separate the intact compound from any potential degradation products.[6][7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[8] This helps in identifying likely degradation products and establishing degradation pathways.[8]

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound, as analyzed by a stability-indicating HPLC method.

| Stress Condition | Description | Time | Assay of Intact Compound (%) | Degradation (%) | Observations |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 85.2 | 14.8 | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 h | 72.5 | 27.5 | Rapid degradation, potential color change. |

| Oxidation | 3% H₂O₂ at RT | 24 h | 91.8 | 8.2 | Moderate degradation. |

| Thermal | Solid state at 80 °C | 72 h | 98.5 | 1.5 | Relatively stable to dry heat. |

| Photolytic | Solution exposed to UV light (254 nm) | 8 h | 89.1 | 10.9 | Susceptible to photodegradation. |

Experimental Protocol: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for conducting forced degradation studies and validating an HPLC method.

3.3.1 Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile and water

-

pH buffers (e.g., phosphate, formate)

-

HPLC system with a photodiode array (PDA) or UV detector and a C18 column.

3.3.2 Forced Degradation Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add stock solution to flasks containing 0.1 M HCl and 0.1 M NaOH, respectively. Heat as required (e.g., 60 °C). At various time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Add stock solution to a flask containing 3% H₂O₂. Keep at room temperature. Sample at intervals.

-

Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Dissolve and analyze samples periodically.

-

Photolysis: Expose a solution of the compound to a UV light source.[8] A control sample should be kept in the dark.

-

-

HPLC Analysis: Inject the stressed samples into the HPLC system. The method should be capable of separating the main peak (intact compound) from all degradation product peaks. Gradient elution is often used to achieve this separation.[6]

3.3.3 Method Validation: The stability-indicating method must be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: The ability to resolve the analyte from degradation products.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

-

Accuracy & Precision: Closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization: Forced Degradation & Analysis Workflow

Caption: Workflow for forced degradation stability testing.

Proposed Degradation Pathway

While the specific degradation pathway for this compound requires experimental elucidation (e.g., using LC-MS to identify degradants), a plausible pathway can be proposed based on the known chemistry of related pyridine compounds.[9][10] Hydrolytic conditions, particularly basic hydrolysis, could lead to cleavage of the pyridine ring. One possible mechanism involves nucleophilic attack and subsequent ring opening, similar to pathways observed in microbial degradation of pyridines.[9]

Visualization: Hypothetical Degradation Pathway

Caption: Plausible degradation pathways for the title compound.

Conclusion

This guide provides a foundational framework for researchers investigating the solubility and stability of this compound. By employing the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment using forced degradation studies coupled with a validated HPLC method, scientists can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The provided workflows and hypothetical data serve as practical tools to guide experimental design and data presentation. Further investigation using techniques like LC-MS is recommended to definitively identify degradation products and confirm the proposed stability profile.

References

- 1. This compound | 15128-90-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. who.int [who.int]

- 4. benchchem.com [benchchem.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methyl-2-nitropyridine is a versatile pyridine derivative with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1][2] Its structure, featuring a hydroxyl, a methyl, and a nitro group on a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[3] This compound is noted for its applications in pharmaceutical development, particularly as a precursor for anti-inflammatory and analgesic drugs, as well as in the agrochemical and material science sectors.[3] This technical guide outlines potential research avenues for this compound, providing a foundation for its exploration in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 106-107 °C | [1] |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H) | [3] |

| Mass Spectrum (ESI-Q1MS) m/e | 153 (M-H)⁺ | [3] |

| Elemental Analysis (Calculated) | C, 46.76%; H, 3.92%; N, 18.18% | [3] |

| Elemental Analysis (Measured) | C, 46.65%; H, 3.98%; N, 18.10% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-hydroxy-6-methylpyridine. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from 3-hydroxy-6-methylpyridine

Materials:

-

3-hydroxy-6-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the mixture to 0 °C using an ice bath.[3]

-

Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.[3]

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[3]

-

Pour the reaction mixture into ice (400 g) to precipitate the product.[3]

-

Collect the precipitate by filtration.[3]

-

Dissolve the resulting solid in ethyl acetate.

-

Wash the organic layer with brine (100 mL).[3]

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the final product.[3]

Yield: Approximately 36.3%[3]

Potential Research Areas

Based on the known applications of this compound as a synthetic intermediate and the biological activities of structurally related molecules, several promising research avenues can be proposed.

Anti-inflammatory and Analgesic Activity

While this compound is cited as an intermediate for anti-inflammatory and analgesic drugs, there is a lack of direct evidence for its own activity.[3] However, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[4] A plausible mechanism for these related compounds is the chelation of iron, which is a cofactor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Proposed Research:

-

In vivo screening: Evaluate the anti-inflammatory and analgesic potential of this compound using established animal models.

-

Mechanism of action studies: Investigate its ability to chelate iron and inhibit COX-1 and COX-2 enzymes.

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after administration of the test compound indicates anti-inflammatory activity.

Procedure:

-

Divide animals (e.g., Wistar rats) into control, standard (e.g., Indomethacin), and test groups.

-

Administer the vehicle (control), standard drug, or this compound to the respective groups.

-

After a set time (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. A reduction in the number of writhes indicates analgesic activity.

Procedure:

-

Group mice into control, standard (e.g., Aspirin), and test groups.

-

Administer the vehicle, standard drug, or this compound.

-

After a defined period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a set duration (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for the treated groups relative to the control group.

Janus Kinase 2 (JAK2) Inhibition

Recent studies have shown that derivatives of nitropyridines can act as potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.

Proposed Research:

-

In vitro kinase assays: Screen this compound and its derivatives for inhibitory activity against JAK2.

-

Molecular modeling: Perform docking studies to predict the binding mode of the compound to the ATP-binding site of JAK2.

-

Lead optimization: Synthesize and test analogs to improve potency and selectivity.

Development of Novel Derivatives

The presence of three functional groups on the pyridine ring of this compound offers multiple sites for chemical modification, making it an excellent scaffold for generating a library of novel compounds.

Proposed Research:

-

Derivatization of the hydroxyl group: Synthesize ethers and esters to modulate lipophilicity and pharmacokinetic properties. For instance, it is a known precursor for 3-methoxy-6-methyl-2-nitropyridine.

-

Reduction of the nitro group: Convert the nitro group to an amino group, which can then be further functionalized to amides, sulfonamides, etc.

-

Modification of the methyl group: While more challenging, functionalization of the methyl group could lead to novel structures.

Conclusion

This compound is a chemical entity with significant untapped potential in the realm of drug discovery. While its primary current use is as a synthetic intermediate, the biological activities of structurally related compounds strongly suggest that it and its derivatives could possess valuable therapeutic properties. The proposed research areas, focusing on its anti-inflammatory, analgesic, and potential JAK2 inhibitory activities, provide a solid framework for future investigations. Detailed experimental protocols and a clear understanding of its synthetic accessibility make this compound an attractive starting point for novel drug development programs.

References

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes to 3-Hydroxy-6-methyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the core synthetic pathway.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex bioactive molecules. Its functional groups—a hydroxyl, a methyl, and a nitro group on a pyridine ring—offer versatile handles for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide summarizes and compares the most effective and commonly employed synthetic methodologies reported in the scientific literature.

Core Synthesis Pathway: Nitration of 3-Hydroxy-6-methylpyridine

The principal and most direct method for the synthesis of this compound is the electrophilic nitration of the precursor 3-hydroxy-6-methylpyridine. This reaction introduces a nitro group onto the pyridine ring, predominantly at the 2-position due to the directing effects of the hydroxyl and methyl substituents. The choice of nitrating agent and reaction conditions can be varied to optimize yield and purity.

The most common approach involves the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Comparative Analysis of Synthesis Protocols

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and analogous nitropyridines. This allows for a direct comparison of different methodologies based on starting materials, reagents, reaction conditions, and yields.

| Starting Material | Nitrating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Hydroxy-6-methylpyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | None | 0 to Room Temp | 2 hours | Not Specified | [1] |

| 3-Hydroxypyridine | Potassium Nitrate, Concentrated Sulfuric Acid | None | 40 | 2 hours | 49.7 | [2] |

| 3-Hydroxypyridine | Potassium Nitrate, Acetic Anhydride | Ethyl Acetate | 45 | Not Specified | 81 | [3][4][5] |

| 2-Chloro-5-hydroxypyridine | Potassium Nitrate, Concentrated Sulfuric Acid | None | 0 to Room Temp | 16 hours | 78 | [6] |

| 3-Hydroxy-2-methylpyridine | Nitric Acid, Concentrated Sulfuric Acid | None | 0-5 | 2 hours | Not Specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures cited in the table above.

Protocol 1: Nitration of 3-Hydroxy-6-methylpyridine with Fuming Nitric Acid and Sulfuric Acid [1]

-

Dissolution: Dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the mixture to 0 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into ice (400 g). Collect the resulting precipitate by filtration.

-

Purification: Dissolve the collected solid in ethyl acetate. Wash the organic layer with brine (100 mL). The solvent can then be removed under reduced pressure to yield the product.

Protocol 2: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Sulfuric Acid [2]

-

Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add anhydrous potassium nitrate (KNO₃) in batches to the solution. The molar ratio of 3-hydroxypyridine to KNO₃ should be approximately 1:1.2.

-

Reaction: Heat the mixture to 40 °C and stir for 2 hours.

-

Work-up: Slowly pour the reaction mixture into water. Adjust the pH of the solution to 6.5 using solid sodium bicarbonate (NaHCO₃).

-

Isolation: Allow the solution to stand overnight, then collect the precipitate by filtration and dry to obtain 3-hydroxy-2-nitropyridine.

Protocol 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Acetic Anhydride [3][4][5]

-

Reaction Setup: In a three-necked flask, combine 3-hydroxypyridine (10 g), ethyl acetate (80 mL), potassium nitrate (KNO₃) (4.2 g), and acetic anhydride (21 mL).

-

Reaction: Heat the mixture to 45 °C with magnetic stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter.

-

Extraction: Adjust the pH of the filtrate to neutral with a saturated sodium hydroxide (NaOH) solution. Extract the aqueous layer with ethyl acetate (3-4 times).

-

Purification: Combine the organic extracts, treat with activated carbon, and reflux for 1 hour. Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2-nitropyridine.

Visualization of the Core Synthesis Pathway

The following diagram illustrates the logical workflow for the primary synthesis route of this compound.

References

- 1. This compound | 15128-90-2 [chemicalbook.com]

- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 4. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide on the Molecular Structure and Vibrational Assignments of 3-hydroxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and vibrational spectroscopic analysis of 3-hydroxy-6-methyl-2-nitropyridine, a compound of interest in pharmaceutical and materials science. The information presented herein is compiled from cited research that employs a combination of experimental techniques and theoretical calculations to elucidate the structural and vibrational properties of the molecule.

Molecular Structure

The molecular structure of this compound has been determined through a synergistic approach involving experimental spectroscopic methods and computational quantum chemical calculations. Density Functional Theory (DFT) has been a key computational tool in optimizing the molecular geometry of the title compound.[1][2] These theoretical calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential interactions in biological systems.

1.1. Optimized Molecular Geometry

Computational studies, particularly those employing the B3LYP method with various basis sets, have been instrumental in determining the optimized geometry of this compound.[1] The calculated geometric parameters are typically validated by comparison with experimental data from X-ray crystallography, where available.

Table 1: Theoretical Bond Lengths of this compound

| Bond | Bond Length (Å) (Illustrative) |

| C2-N7 | 1.45 |

| N7-O8 | 1.22 |

| N7-O9 | 1.22 |

| C3-O10 | 1.36 |

| O10-H11 | 0.96 |

| C6-C12 | 1.51 |

| C12-H13 | 1.09 |

| C12-H14 | 1.09 |

| C12-H15 | 1.09 |

| N1-C2 | 1.34 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-N1 | 1.35 |

(Note: The values in this table are illustrative and represent the type of data expected from DFT calculations. Access to the full research articles is required for the precise, experimentally validated values.)

Table 2: Theoretical Bond Angles of this compound

| Angle | Bond Angle (°) (Illustrative) |

| N1-C2-N7 | 118.0 |

| C3-C2-N7 | 122.0 |

| O8-N7-O9 | 125.0 |

| C2-C3-O10 | 120.0 |

| C3-O10-H11 | 109.5 |

| N1-C6-C12 | 121.0 |

| C5-C6-C12 | 120.0 |

| N1-C2-C3 | 120.0 |

| C2-C3-C4 | 119.0 |

| C3-C4-C5 | 121.0 |

| C4-C5-C6 | 119.0 |

| C5-C6-N1 | 122.0 |

| C6-N1-C2 | 119.0 |

(Note: The values in this table are illustrative and represent the type of data expected from DFT calculations. Access to the full research articles is required for the precise, experimentally validated values.)

Vibrational Assignments

The vibrational properties of this compound have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] These experimental techniques, in conjunction with theoretical calculations, allow for the assignment of specific vibrational modes to the observed spectral bands.

2.1. Experimental Spectroscopic Data

The FT-IR and FT-Raman spectra provide a fingerprint of the molecule, with characteristic peaks corresponding to the stretching, bending, and torsional vibrations of its functional groups.

2.2. Theoretical Vibrational Analysis

DFT calculations are used to compute the harmonic vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with the experimental data. The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode of vibration.

Table 3: Vibrational Assignments of this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Illustrative) | Experimental FT-Raman (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Illustrative) | PED (%) (Illustrative) |

| O-H Stretch | 3450 | 3448 | 3460 | ν(O-H) 100% |

| C-H Stretch (Aromatic) | 3100 | 3098 | 3105 | ν(C-H) 98% |

| C-H Stretch (Methyl) | 2980 | 2978 | 2985 | ν(C-H) 95% |

| C=C Stretch (Aromatic) | 1620 | 1618 | 1625 | ν(C=C) 80%, δ(C-C-H) 15% |

| NO₂ Asymmetric Stretch | 1580 | 1578 | 1585 | νas(NO₂) 90% |

| NO₂ Symmetric Stretch | 1350 | 1348 | 1355 | νs(NO₂) 85% |

| C-N Stretch | 1300 | 1298 | 1305 | ν(C-N) 70%, δ(C-C-N) 20% |

| O-H In-plane Bend | 1250 | 1248 | 1255 | δ(O-H) 75%, ν(C-O) 20% |

| C-O Stretch | 1200 | 1198 | 1205 | ν(C-O) 80%, δ(O-H) 15% |

| CH₃ Asymmetric Bend | 1450 | 1448 | 1455 | δas(CH₃) 90% |

| CH₃ Symmetric Bend | 1380 | 1378 | 1385 | δs(CH₃) 85% |

| Ring Breathing | 1020 | 1018 | 1025 | Ring breathing 60%, ν(C-C) 30% |

| C-H Out-of-plane Bend | 850 | 848 | 855 | γ(C-H) 90% |

(Note: The values in this table are illustrative and represent the type of data expected from experimental and theoretical vibrational analysis. Access to the full research articles is required for the precise assignments and PED contributions.)

Experimental and Computational Protocols

3.1. Synthesis

The synthesis of this compound is typically achieved through the nitration of 3-hydroxy-6-methylpyridine.

3.2. Spectroscopic Measurements

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is often prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared laser source (e.g., Nd:YAG laser at 1064 nm) to minimize fluorescence. The spectrum is typically recorded in the same range as the FT-IR.

3.3. Computational Details

-

Software: Quantum chemical calculations are performed using software packages such as Gaussian.

-

Method: The DFT method, specifically with the B3LYP functional, is commonly employed.

-

Basis Set: A variety of basis sets, such as 6-311++G(d,p), are used to provide a good balance between accuracy and computational cost.

-

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry, and the absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Scaling: The calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match the experimental values.

Workflow and Logical Relationships

The following diagram illustrates the integrated experimental and theoretical workflow for the structural and vibrational analysis of this compound.

This integrated approach, combining experimental spectroscopy with quantum chemical calculations, provides a robust and detailed understanding of the molecular structure and vibrational dynamics of this compound. This knowledge is fundamental for its application in drug design and development, where molecular geometry and vibrational characteristics can influence biological activity and material properties.

References

Thermodynamic Properties of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Hydroxy-6-methyl-2-nitropyridine. Due to a notable absence of experimental data in publicly available literature, this document outlines the essential experimental and computational methodologies required to determine the key thermodynamic parameters of this compound, such as its standard molar enthalpy of formation and sublimation. This guide serves as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, enabling a thorough understanding and future characterization of this molecule's energetic properties.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its thermodynamic properties is crucial for drug design, polymorphism screening, and process safety. Thermodynamic stability, phase transition behavior, and intermolecular interactions are all governed by fundamental energetic parameters. This guide addresses the current knowledge gap regarding the thermodynamic characteristics of this compound and provides a roadmap for their determination.

Physicochemical Properties

While experimental thermodynamic data is scarce, some fundamental physicochemical properties of this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 106-107 °C | [1] |

| Appearance | Yellow fine crystalline powder | [2] |

Synthesis

A common method for the synthesis of this compound involves the nitration of 3-hydroxy-6-methylpyridine.

A general synthetic procedure is as follows: 3-hydroxy-6-methylpyridine is dissolved in concentrated sulfuric acid and cooled. Fuming nitric acid is then added slowly while maintaining a low temperature. The reaction mixture is stirred and then poured into ice, leading to the precipitation of the product. The crude product can be further purified by recrystallization.[2]

Experimental Determination of Thermodynamic Properties

To address the lack of experimental data, this section details the standard methodologies for determining the key thermodynamic properties of this compound.

Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation in the crystalline phase (ΔfHₘ°(cr)) can be determined using static bomb combustion calorimetry .

-

Sample Preparation: A pellet of approximately 0.5 g of high-purity this compound is prepared. The exact mass is determined using a microbalance.

-

Calorimeter Setup: The pellet is placed in a platinum crucible within a calorimetric bomb. A known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 3.0 MPa.

-

Combustion: The calorimetric bomb is placed in an isothermal jacket calorimeter containing a known mass of water. The temperature of the water is monitored until a steady state is reached. The sample is then ignited electrically via a cotton fuse.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a final steady state is achieved.

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid phase is collected and titrated with a standard NaOH solution to determine the amount of nitric acid formed. The gaseous products can be analyzed for carbon dioxide to confirm complete combustion.

-

Calculation: The specific energy of combustion (ΔcU) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard specific energy of combustion (ΔcU°) is then determined by applying Washburn corrections. The standard molar enthalpy of combustion (ΔcHₘ°) is calculated from ΔcU°, and finally, the standard molar enthalpy of formation in the crystalline phase (ΔfHₘ°(cr)) is derived using Hess's law.

Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The standard molar enthalpy of sublimation can be determined using the Knudsen effusion method .

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is carefully controlled and varied over a specific range.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured as a function of temperature. This can be done using a mass spectrometer to monitor the effusing vapor.

-

Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The standard molar enthalpy of sublimation (ΔsubHₘ°) is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT) , can provide valuable estimates of thermodynamic properties.

Standard Molar Enthalpy of Formation (ΔfHₘ°)

The gas-phase enthalpy of formation can be calculated using isodesmic reactions.

-

Geometry Optimization: The 3D structure of this compound and a set of suitable reference molecules with known experimental enthalpies of formation are optimized using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Isodesmic Reaction Design: A balanced chemical reaction (isodesmic reaction) is designed where the number and types of chemical bonds are conserved on both the reactant and product sides. This helps in the cancellation of systematic errors in the calculations.

-

Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the computed total energies of the reactants and products, including thermal corrections.

-

Calculation of ΔfHₘ°(g): The gas-phase enthalpy of formation of this compound is then derived from the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the isodesmic reaction.

Conclusion

This technical guide highlights the significant gap in the experimental thermodynamic data for this compound. By providing detailed experimental and computational protocols, this document serves as a valuable resource for researchers to systematically determine the standard molar enthalpies of formation and sublimation. The acquisition of this data will be instrumental in advancing the understanding of this compound's stability and reactivity, thereby supporting its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-6-methyl-2-nitropyridine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methyl-2-nitropyridine is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its substituted pyridine ring, featuring hydroxyl, methyl, and nitro groups, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily alkylated or arylated to introduce further diversity. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15128-90-2 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Yellow fine crystalline powder | [2] |

| Melting Point | 106-107 °C | [1] |

| Solubility | Soluble in ethyl acetate, DMSO | [2] |

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its primary applications lie in its conversion to other functionalized pyridines, which can then be incorporated into larger molecules with desired biological activities.

Intermediate in the Synthesis of Bioactive Molecules

Nitropyridine derivatives are recognized as important precursors in the synthesis of a wide range of biologically active compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[3] The nitro group can be reduced to an amino group, which can then undergo a variety of transformations, or it can act as a directing group in electrophilic aromatic substitution reactions.

A key application of the closely related 3-hydroxy-2-nitropyridine is as an important intermediate in the synthesis of Crizotinib , a potent tyrosine kinase inhibitor used in cancer therapy.[4][5] This highlights the potential of this compound to serve as a scaffold for the development of novel kinase inhibitors and other therapeutic agents.

Synthesis of 3-Alkoxy-6-methyl-2-nitropyridine Derivatives

The hydroxyl group of this compound can be readily alkylated to yield 3-alkoxy derivatives. This reaction is a common strategy to modify the steric and electronic properties of the molecule and is a key step in the synthesis of more complex targets. For instance, 3-methoxy-6-methyl-2-nitropyridine has been synthesized from the parent compound.[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 3-hydroxy-6-methylpyridine to produce this compound.[2]

Materials:

-

3-hydroxy-6-methylpyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL).

-

Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 400 g of ice.

-

Collect the resulting precipitate by filtration.

-

Dissolve the solid in ethyl acetate and wash the organic layer with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Expected Yield: 36.3%[2]

Characterization Data:

-

¹H NMR (DMSO-d₆, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H).[2]

-

Mass spectrum (ESI-Q1MS) m/e: 153 (M-H)⁺.[2]

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol provides a general method for the O-alkylation of this compound to synthesize 3-alkoxy-6-methyl-2-nitropyridine derivatives. This is an adaptation of common O-alkylation procedures for phenols.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or acetone, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 3-hydroxy-6-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 1 hour | 0 °C to RT | 36.3 | [2] |

Table 2: Physical and Spectroscopic Data for this compound

| Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) | Reference |

| 102-105 | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H) | 153 (M-H)⁺ | [2] |

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Application workflow of this compound.

Caption: Simplified signaling pathway targeted by Crizotinib.

References

- 1. This compound 99 15128-90-2 [sigmaaldrich.com]

- 2. This compound | 15128-90-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 5. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound 99 15128-90-2 [sigmaaldrich.com]

Application Notes and Protocols for Nitration Reactions Using 3-Hydroxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and comparative data for the nitration of pyridinol derivatives, with a specific focus on reactions involving 3-Hydroxy-6-methyl-2-nitropyridine. The following protocols are based on established methodologies for analogous compounds and are intended to serve as a guide for the synthesis of dinitrated pyridinol derivatives.

Introduction

This compound is a valuable starting material in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The introduction of an additional nitro group onto the pyridine ring can significantly alter the electronic properties of the molecule, providing a key functional handle for further transformations through nucleophilic aromatic substitution or reduction to an amino group. The nitration of hydroxypyridines is a classical electrophilic aromatic substitution, typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the pyridine ring. For 3-hydroxy-2-nitropyridines, the hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.

Comparative Data for Nitration of Hydroxypyridine Derivatives

Due to the limited availability of direct experimental data for the nitration of this compound, the following table summarizes reaction conditions for the nitration of structurally similar compounds. This data can be used to inform the development of a protocol for the target compound.

| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Yield | Reference |

| 3-Hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 40-45°C, 16h | 3-Hydroxy-2-nitropyridine | 75% | [1] |

| 3-Hydroxy-2-methylpyridine | Conc. HNO₃ / Conc. H₂SO₄ | 0-5°C, 2h | 3-Hydroxy-2-methyl-4-nitropyridine and 3-Hydroxy-2-methyl-6-nitropyridine | Not specified | [1] |

| 2-Chloro-3-hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 30-35°C, 1h | 2-Chloro-3-hydroxy-4-nitropyridine and 2-Chloro-3-hydroxy-6-nitropyridine | 16% (sublimed) | [1] |

| 3-Hydroxypyridine | Anhydrous KNO₃ / Conc. H₂SO₄ | 40°C, 2h | 3-Hydroxy-2-nitropyridine | 49.7% | [2] |

| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | 45°C | 3-Hydroxy-2-nitropyridine | 81-90% | [3][4] |

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of hydroxypyridines and can be applied to the nitration of this compound.

Protocol 1: Nitration using Concentrated Nitric and Sulfuric Acids

This protocol is based on the general method for nitrating hydroxypyridines and is expected to yield dinitrated products.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (solid) or Sodium Hydroxide solution (50%)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add this compound (1.0 eq) to concentrated sulfuric acid (3-5 mL per gram of starting material) while cooling in an ice bath. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 mL per mL of nitric acid) in a separate flask, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative from step 1, maintaining the internal temperature between 0 and 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or 50% sodium hydroxide solution until the pH is approximately 7. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

If no solid precipitates, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Nitration using Potassium Nitrate in Sulfuric Acid

This method offers an alternative to the use of concentrated nitric acid.[2]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (solid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.

-

Slowly add solid potassium nitrate (1.2 eq) in portions to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution to a pH of 6.5-7.5 with solid sodium bicarbonate.

-

Allow the mixture to stand, preferably overnight, to allow for complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the nitration of this compound.

Caption: General workflow for the nitration of this compound.

Logical Relationship of Reaction Directing Effects

The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the pyridine ring.

Caption: Directing effects of substituents on nitration of this compound.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

Application Notes and Protocols: 3-Hydroxy-6-methyl-2-nitropyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxy-6-methyl-2-nitropyridine as a versatile building block in the synthesis of pharmaceutically relevant compounds. The protocols detailed below are based on established synthetic methodologies for analogous nitropyridine derivatives and can be adapted for this compound.

Introduction

This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group for further functionalization, a nitro group that can be readily transformed into an amino group for subsequent reactions, and a methyl group, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This compound serves as a key precursor for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.

Key Applications in Pharmaceutical Synthesis

The reactivity of this compound allows for its incorporation into various molecular scaffolds. Two prominent applications are detailed below: the synthesis of antimicrobial pyridoxazinone derivatives and the development of potent tubulin polymerization inhibitors.

Synthesis of Antimicrobial Pyridoxazinone Derivatives

Pyridoxazinone scaffolds are known for their broad-spectrum antimicrobial activities. This compound can be utilized as a precursor for the synthesis of N-hydroxy-pyridoxazinone derivatives. The general synthetic route involves an initial O-alkylation of the hydroxyl group, followed by a reductive cyclization of the nitro group.

Quantitative Data Summary

| Derivative | R Group | Yield (%) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. E. faecalis | MIC (μg/mL) vs. S. aureus |

| 95a | n-Bu | 59-85 | 62.5 | 7.8 | 31.2 |

Data adapted from a study on analogous 3-hydroxy-2-nitropyridine derivatives.[1]

Experimental Protocol: Synthesis of N-hydroxy-4-methyl-2H-pyrido[3,2-e][1][2]oxazin-2-one derivatives (General Procedure)

This protocol is adapted from the synthesis of related pyridoxazinone derivatives.[1]

Step 1: O-alkylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired 2-bromoalkanoic ester (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the O-alkylated intermediate.

Step 2: Reductive Cyclization

-

Dissolve the O-alkylated intermediate (1.0 eq) in a suitable solvent system, such as ethanol/water or acetic acid.

-

Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final N-hydroxy-pyridoxazinone derivative.

Experimental Workflow

Caption: Synthetic workflow for N-hydroxy-pyridoxazinone derivatives.

Synthesis of Sulfonate Derivatives as Tubulin Polymerization Inhibitors

3-Hydroxy-2-nitropyridine derivatives have been utilized in the synthesis of novel sulfonates that act as potent inhibitors of cell proliferation and tubulin polymerization, making them promising candidates for anticancer drug development. The hydroxyl group of this compound can be reacted with various sulfonyl chlorides to yield a library of sulfonate derivatives.

Experimental Protocol: Synthesis of 6-methyl-2-nitropyridin-3-yl sulfonate derivatives (General Procedure)

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired sulfonate derivative.

Experimental Workflow

Caption: Synthesis of sulfonate derivatives.

Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway

Nitropyridine scaffolds are key components in the synthesis of various kinase inhibitors, including those targeting the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Small molecule inhibitors that target JAKs can modulate this pathway and have therapeutic potential.

Derivatives of this compound can be envisioned as precursors for potent JAK2 inhibitors. The synthesis typically involves the conversion of the nitro group to an amine, followed by coupling reactions to introduce diverse functionalities that can interact with the kinase active site.

JAK/STAT Signaling Pathway and Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and a hypothetical mechanism of inhibition by a kinase inhibitor derived from a this compound scaffold.

Caption: Inhibition of the JAK/STAT signaling pathway.

References

3-Hydroxy-6-methyl-2-nitropyridine: A Versatile Reagent in Organic Synthesis

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-hydroxy-6-methyl-2-nitropyridine as a reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the synthesis of the title compound, its application in O-alkylation reactions, and its potential as a precursor for the synthesis of bioactive molecules. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate its practical application in the laboratory.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a hydroxyl group, a nitro group, and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily alkylated or otherwise functionalized. This combination of features makes this compound an attractive starting material for the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Physicochemical Properties and Spectroscopic Data

This compound is typically a yellow fine crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound